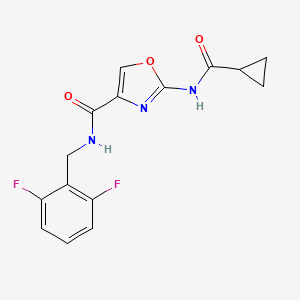

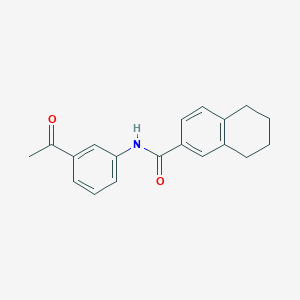

2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

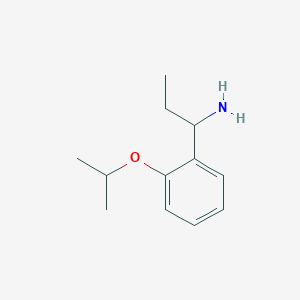

2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It is an orally available drug that acts as a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a crucial role in the signaling pathways of cytokines involved in immune responses.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization of Oxazole Rings

A notable application involves the development of methodologies for synthesizing oxazole rings, which are essential components in various natural products and pharmaceuticals. Luo et al. (2012) demonstrated an efficient modular synthesis of 2,4-disubstituted oxazoles via a gold-catalyzed oxidation strategy, highlighting the role of bidentate ligands in tempering the reactivity of postulated α-oxo gold carbenes towards the synthesis of oxazole rings with enhanced chemoselectivity (Luo et al., 2012).

Cyclopropane Derivatives and Their Biological Activity

Research on cyclopropane derivatives showcases their potential in biological applications. Lu et al. (2021) synthesized a compound related to the query molecule, demonstrating significant antiproliferative activity against some cancer cell lines, thereby underscoring the relevance of cyclopropane carboxamide derivatives in the development of new anticancer agents (Lu et al., 2021).

Antimicrobial Applications

The antimicrobial potential of compounds derived from 2,6-difluorobenzyl)oxazole-4-carboxamide has been explored, with Jadhav et al. (2017) reporting on a series of novel compounds bearing triazole and oxadiazole substitutions showing moderate to good activity against various bacterial and fungal strains (Jadhav et al., 2017).

Novel Synthetic Routes

Research into new synthetic methodologies for related compounds includes the work by Bonacorso et al. (2015), who developed a new, solventless, and metal-free synthesis for the antiepileptic drug rufinamide, showcasing innovative approaches to drug synthesis that could be applicable to the molecule (Bonacorso et al., 2015).

Catalytic and Asymmetric Synthesis

Studies on catalytic and asymmetric synthesis methods also relate to the scientific applications of the molecule. Kwok et al. (2014) described a one-pot asymmetric synthesis of dihydropyrroles from in situ generated triazoles, expanding the utility of azavinyl carbene chemistry for cyclic enamides, which could be relevant for the synthesis of compounds containing the oxazole-4-carboxamide moiety (Kwok et al., 2014).

Eigenschaften

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N3O3/c16-10-2-1-3-11(17)9(10)6-18-14(22)12-7-23-15(19-12)20-13(21)8-4-5-8/h1-3,7-8H,4-6H2,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEWZQDUFXKGHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Chlorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2651886.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide](/img/structure/B2651903.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2651905.png)

![2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide](/img/structure/B2651908.png)